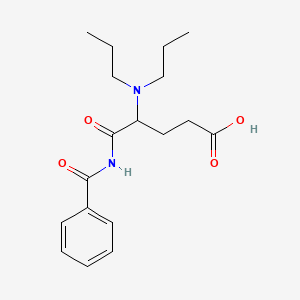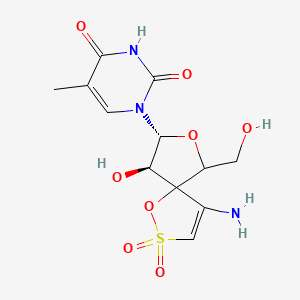
(1-(beta-D-Xylofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(beta-D-Xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide) is a synthetic compound that combines a nucleoside analog with a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(beta-D-Xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide) typically involves multiple steps:
Nucleoside Synthesis: The beta-D-Xylofuranosyl thymine moiety can be synthesized through glycosylation reactions involving thymine and a suitable xylose derivative.
Spirocyclic Formation: The spirocyclic structure is introduced through a cyclization reaction, often involving a thiol and an appropriate oxidizing agent to form the oxathiole dioxide ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.
Reduction: Reduction reactions could target the oxathiole dioxide moiety, potentially converting it to a simpler thiol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
科学研究应用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology
In biological research, the nucleoside analog component may be of interest for studying DNA and RNA interactions.
Medicine
Potential medicinal applications include antiviral and anticancer research, where nucleoside analogs are often explored for their ability to interfere with nucleic acid synthesis.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action would depend on the specific biological or chemical context. In medicinal applications, the nucleoside analog might inhibit nucleic acid synthesis by incorporating into DNA or RNA and causing chain termination. The spirocyclic structure could also interact with specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
(1-(beta-D-Xylofuranosyl)cytosine): Another nucleoside analog with potential antiviral properties.
(1-(beta-D-Xylofuranosyl)adenine): Known for its role in antiviral and anticancer research.
(1-(beta-D-Xylofuranosyl)guanine): Studied for its effects on nucleic acid synthesis.
Uniqueness
The uniqueness of (1-(beta-D-Xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide) lies in its combination of a nucleoside analog with a spirocyclic structure, which may confer unique biological and chemical properties not found in simpler nucleoside analogs.
属性
分子式 |
C12H15N3O8S |
|---|---|
分子量 |
361.33 g/mol |
IUPAC 名称 |
1-[(8R,9R)-4-amino-9-hydroxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O8S/c1-5-2-15(11(19)14-9(5)18)10-8(17)12(7(3-16)22-10)6(13)4-24(20,21)23-12/h2,4,7-8,10,16-17H,3,13H2,1H3,(H,14,18,19)/t7?,8-,10+,12?/m0/s1 |
InChI 键 |
LFLRCVNDBZSHNA-QCAPBZRYSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


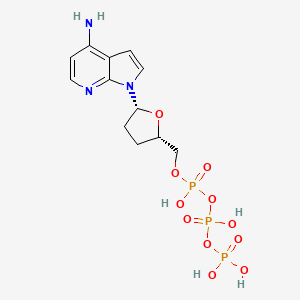
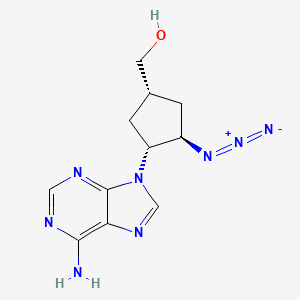
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
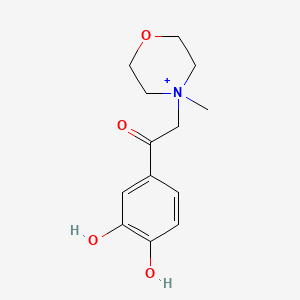
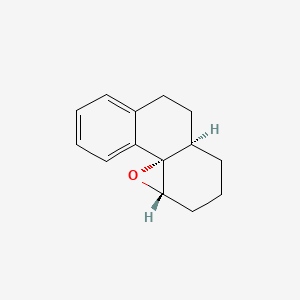
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)
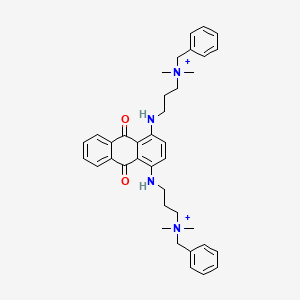
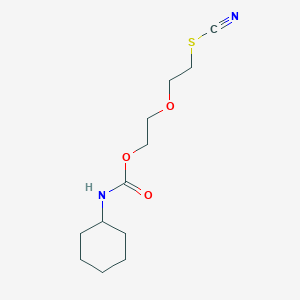
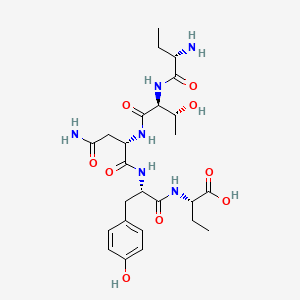
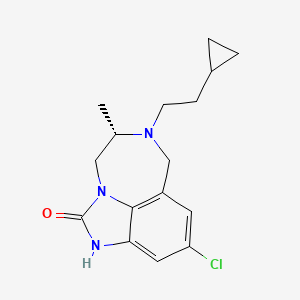
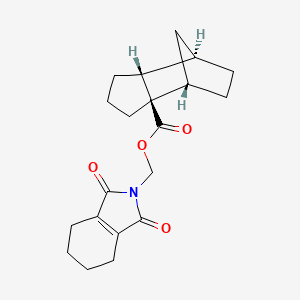
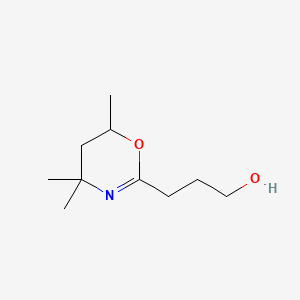
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
